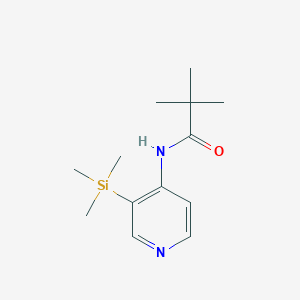
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is an organic compound that features a pyridine ring substituted with a trimethylsilyl group at the 3-position and a propionamide group at the 4-position The compound is characterized by its unique structural features, which include a dimethyl group at the 2-position of the propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-trimethylsilanyl-pyridine, is prepared through the silylation of pyridine using trimethylsilyl chloride in the presence of a base such as sodium hydride.
Introduction of the Propionamide Group: The intermediate is then subjected to a reaction with 2,2-dimethylpropionyl chloride in the presence of a suitable base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The propionamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide: Similar structure but with the trimethylsilyl group at the 2-position.
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-5-yl)-propionamide: Similar structure but with the trimethylsilyl group at the 5-position.
Uniqueness
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-4-yl)-propionamide is unique due to the specific positioning of the trimethylsilyl group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(3-trimethylsilylpyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-10-7-8-14-9-11(10)17(4,5)6/h7-9H,1-6H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQMORPEMZTJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522668 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-70-3 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-4-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
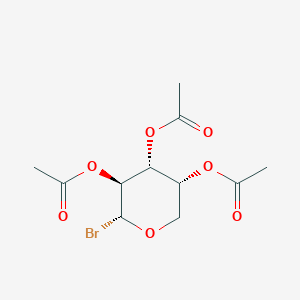
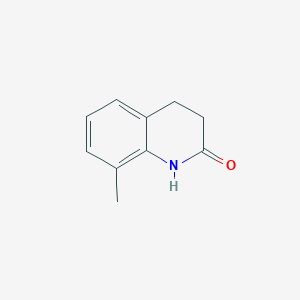
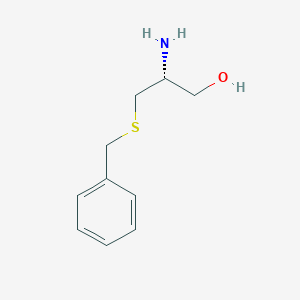
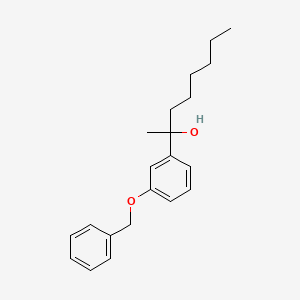
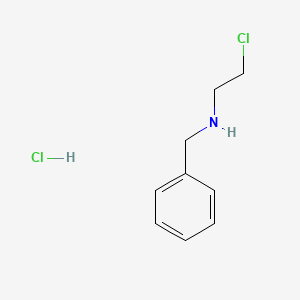
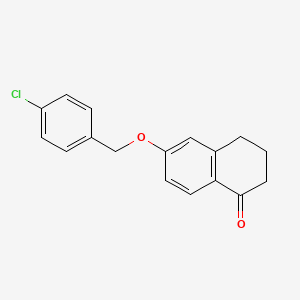
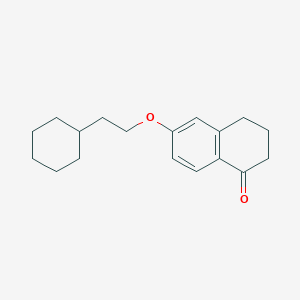
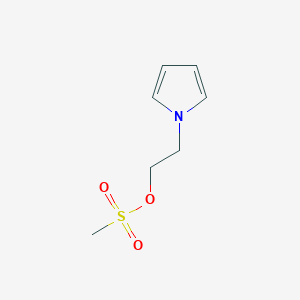

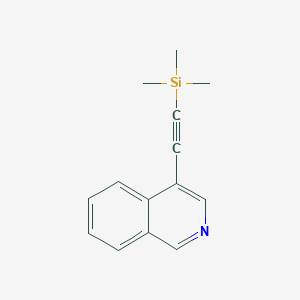

![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)
![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)

